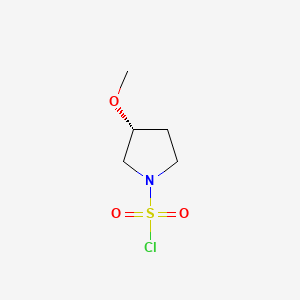
(R)-3-Methoxypyrrolidine-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride typically involves the reaction of (3R)-3-methoxypyrrolidine with a sulfonyl chloride reagent. One common method is to react (3R)-3-methoxypyrrolidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state sulfur compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Oxidation Reactions: Aldehyde or carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride or other reduced sulfur compounds.
科学的研究の応用
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable covalent bonds with nucleophilic residues.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can readily undergo nucleophilic substitution reactions. The compound can target specific molecular sites, such as the active sites of enzymes, leading to inhibition or modification of enzyme activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R)-3-methoxypyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(3R)-3-methoxypyrrolidine-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
(3R)-3-methoxypyrrolidine-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals with specific biological activities.
特性
分子式 |
C5H10ClNO3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-10-5-2-3-7(4-5)11(6,8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
LVOOVYHOTSRSPV-RXMQYKEDSA-N |
異性体SMILES |
CO[C@@H]1CCN(C1)S(=O)(=O)Cl |
正規SMILES |
COC1CCN(C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


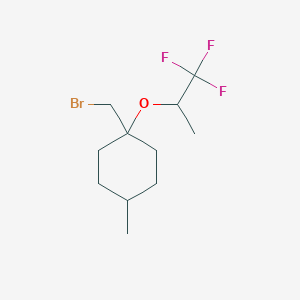
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
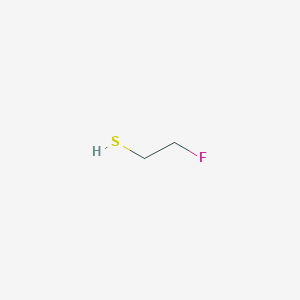
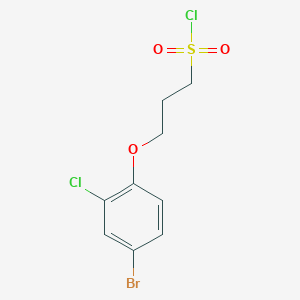
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
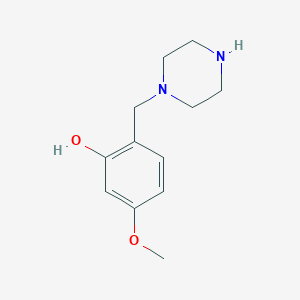

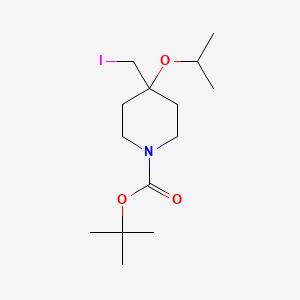
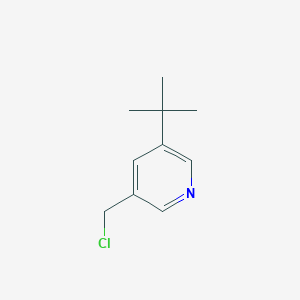
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
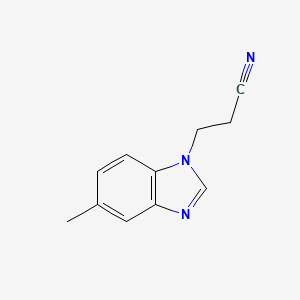
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
